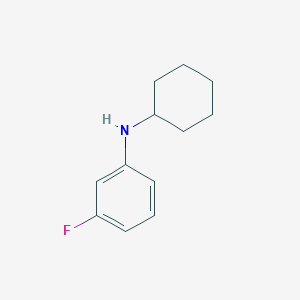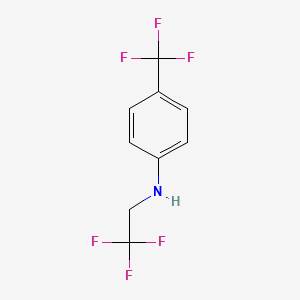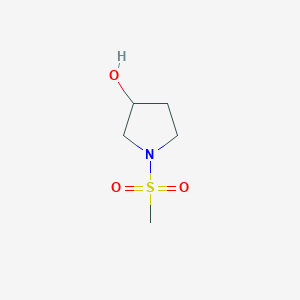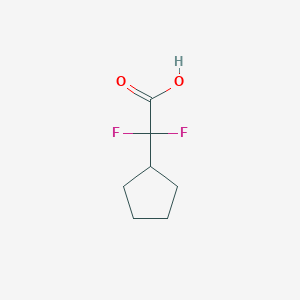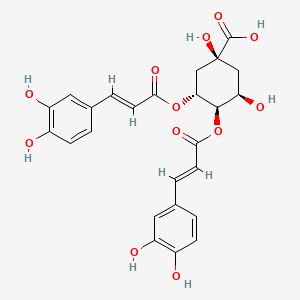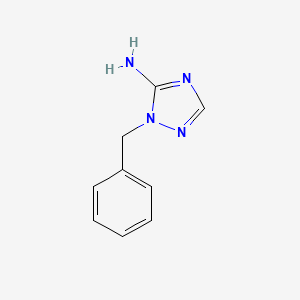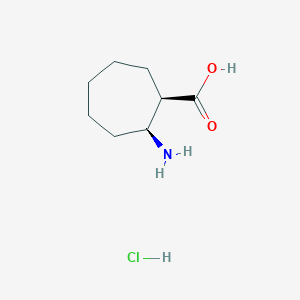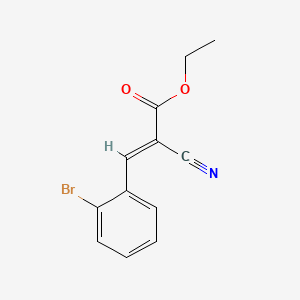
3-(Methylamino)cyclobutan-1-OL
Übersicht
Beschreibung
3-(Methylamino)cyclobutan-1-OL, also known as MAC-OL, is a cyclic alcohol compound . It has a molecular weight of 101.15 and its IUPAC name is 3-(methylamino)cyclobutanol . The compound is usually available in the form of a white to yellow solid .
Molecular Structure Analysis
The molecular formula of 3-(Methylamino)cyclobutan-1-OL is C5H11NO . The InChI code is 1S/C5H11NO/c1-6-4-2-5(7)3-4/h4-7H,2-3H2,1H3 .Physical And Chemical Properties Analysis
3-(Methylamino)cyclobutan-1-OL is a white to yellow solid . It is stored at room temperature . .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Chromenes and Carotenoid Pigments
- Research by Bernard et al. (2004) in "Tetrahedron" highlights the use of cyclobutane derivatives in synthesizing new chromenes containing a cyclobutane ring. This process involves acid-catalyzed intramolecular alkylation, with one of the cyclobutanols leading to a precursor in the synthesis of the carotenoid pigment capsorubin Bernard et al., 2004.
2. Ester and Formyl Group Control in Cyclobutene Reactions
- Niwayama and Houk (1992) in "Tetrahedron Letters" explored the synthesis of methyl 3-formylcyclobutene-3-carboxylate from commercially available cyclobutane-1,1-dicarboxylic acid. This study confirms theoretical predictions about the competition between ester and formyl groups in controlling the torquoselectivity of cyclobutene electrocyclic reactions Niwayama & Houk, 1992.
3. Synthesis Methods of Cyclobutanone and Derivatives
- Research by Roberts and Sauer (1949) in the "Journal of the American Chemical Society" investigated methods for preparing cyclobutanone, cyclobutanol, cyclobutene, and cyclobutane. This included the study of various oxidation processes and yield optimizations Roberts & Sauer, 1949.
4. Agonists of Glucagon-like Peptide-1 Receptor
- Liu et al. (2012) in the "Journal of Medicinal Chemistry" discovered a novel cyclobutane class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists. This research shows the potential of cyclobutane derivatives in medicinal chemistry, particularly in the development of diabetes treatments Liu et al., 2012.
5. Synthesis of Peptide Dendrimers
- Gutiérrez-Abad et al. (2010) in "Organic Letters" synthesized cyclobutane-containing C3-symmetric peptide dendrimers. This research contributes to the development of highly functionalized molecules for potential applications in drug delivery and molecular recognition Gutiérrez-Abad et al., 2010.
6. Antimicrobial Activity of Schiff Base Ligands
- Cukurovalı et al. (2002) in "Transition Metal Chemistry" synthesized Schiff base ligands containing cyclobutane and thiazole rings and examined their antimicrobial activities. This research offers insights into the potential use of these compounds in combating microbial infections Cukurovalı et al., 2002.
7. Intracellular Fate in Prostate Cancer
- Okudaira et al. (2011) in "The Journal of Nuclear Medicine" studied the transport mechanism and intracellular fate of a related compound, Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, in prostate cancer cells. This research provides valuable insights into the use of cyclobutane derivatives in cancer imaging and diagnostics Okudaira et al., 2011.
8. Photocatalysis in Chemical Reactions
- Mojr et al. (2015) in "Chemical Communications" discovered a new application of flavin derivatives in visible light photocatalysis, enabling efficient cyclobutane ring formation. This research demonstrates the role of cyclobutane derivatives in facilitating photocatalytic reactions Mojr et al., 2015.
Safety and Hazards
The compound is considered dangerous with hazard statements H315, H318, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
3-(methylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-4-2-5(7)3-4/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLQGNZKHKBJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712429, DTXSID201300712 | |
| Record name | 3-(Methylamino)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(Methylamino)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)cyclobutan-1-OL | |
CAS RN |
1354952-94-5, 1033710-19-8 | |
| Record name | 3-(Methylamino)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(Methylamino)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1r,3r)-3-(methylamino)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



